molecular formula C13H16O3 B6145464 6,7-dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 27877-74-3

6,7-dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B6145464
CAS No.: 27877-74-3
M. Wt: 220.26 g/mol
InChI Key: RAPJGHIPLLSVQY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a complex organic compound belonging to the class of tetrahydronaphthalenones. This compound features a fused ring structure with methoxy groups at the 6th and 7th positions and a methyl group at the 4th position. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Friedel-Crafts acylation of a suitable precursor, followed by subsequent methylation and reduction steps. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and pressure is necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase yield and reduce by-products. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate. The reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst, such as palladium or nickel.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit different physical and chemical properties, making them useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, 6,7-dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, making it useful in the study of biological processes and the development of new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response. The compound may also modulate signaling pathways related to oxidative stress and cell proliferation, contributing to its potential anticancer effects.

Comparison with Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one

  • 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-one

  • 6,7-Dimethoxy-4-ethyl-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness: 6,7-Dimethoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

27877-74-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6,7-dimethoxy-4-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O3/c1-8-4-5-11(14)10-7-13(16-3)12(15-2)6-9(8)10/h6-8H,4-5H2,1-3H3

InChI Key

RAPJGHIPLLSVQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=CC(=C(C=C12)OC)OC

Purity

95

Origin of Product

United States

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